tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzoyl group, and a boronate ester
Preparation Methods
The synthesis of tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of substitution reactions to introduce the benzoyl and boronate ester groups . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The methoxy groups on the benzoyl ring can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis .
Scientific Research Applications
Tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: The boronate ester group allows for the formation of complex polymers and materials with unique properties.
Chemical Biology: It can be used as a probe or reagent in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
Similar compounds include other boronate esters and piperazine derivatives. For example:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound shares the boronate ester and piperidine structure but lacks the benzoyl and methoxy groups.
N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound has a similar boronate ester group but features a different heterocyclic ring structure.
The unique combination of functional groups in tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate makes it particularly versatile and valuable for various applications.
Properties
Molecular Formula |
C24H37BN2O7 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H37BN2O7/c1-22(2,3)32-21(29)27-12-10-26(11-13-27)20(28)19-17(30-8)14-16(15-18(19)31-9)25-33-23(4,5)24(6,7)34-25/h14-15H,10-13H2,1-9H3 |
InChI Key |
KYOCJMNAHJMHKO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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